![molecular formula C7H7N3O B13665494 2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
2-Methylfuro[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of formamidine acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position and chlorine substituents (when present) participate in nucleophilic substitutions. These reactions enable functionalization for derivative synthesis:
For example, Ullmann coupling with aryl iodides under copper catalysis yields N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, critical intermediates for microtubule-targeting agents . Thiol substitution at C2 produces analogs like 5-methyl-2-(methylthio)furo[2,3-d]pyrimidin-4-amine, enhancing solubility via salt formation (e.g., hydrobromide) .
Alkylation and Arylation
The amino group undergoes alkylation/arylation to generate diversely substituted analogs:
Key Example :
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N4-Alkylation with methyl or benzyl halides introduces alkyl/aryl groups, modulating steric and electronic properties. This step is pivotal in synthesizing 4-substituted-5-methylfuro[2,3-d]pyrimidines with enhanced tubulin-binding affinity .
Synthetic Protocol :
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Start with 4-amino-5-methylfuro[2,3-d]pyrimidine.
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Perform Ullmann coupling with iodobenzene derivatives (e.g., 4-iodotoluene).
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Alkylate the resultant N-aryl intermediate with methyl iodide/K2CO3 in DMF.
This method produced compound 3 (N4-methyl derivative), which showed IC50 values of 0.84 μM against tubulin polymerization, comparable to combretastatin A-4 .
Cyclization and Condensation Reactions
The furan ring participates in cycloadditions, while the pyrimidine ring enables fused heterocycle formation:
For instance, cyclization of 4-amino-5-methylfuro[2,3-d]pyrimidine with cyanoacetamide derivatives yielded chromeno-pyrimidines exhibiting MIC values of 4–8 μg/mL against S. aureus and C. albicans .
Acid/Base-Mediated Functionalization
The amino group’s basicity (pKa ~5.5–6.0) allows pH-dependent reactions:
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Protonation : Forms water-soluble salts (e.g., hydrobromide) at acidic pH, improving bioavailability .
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Deprotonation : Facilitates SNAr reactions at electron-deficient pyrimidine positions under basic conditions (e.g., K2CO3/DMF) .
Biological Activity Correlation
Derivatives’ reactivities directly influence pharmacological profiles:
Compound 3 demonstrated potent activity in the NCI-60 panel, with GI50 <10 nM in 47 cell lines, and significant tumor growth inhibition in xenograft models .
Stability and Degradation Pathways
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Hydrolytic Degradation : The furan ring is susceptible to acid-catalyzed hydrolysis, forming diketones.
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Oxidative Stability : Limited stability under prolonged H2O2 exposure (≥24 hrs).
Scientific Research Applications
2-Methylfuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-Methylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
Pyrimido[4,5-b]azepine: This compound shares the pyrimidine ring but has a different fused ring system, resulting in unique applications and activities.
Q & A
Q. Basic: What synthetic methodologies are most effective for preparing 2-methylfuro[2,3-d]pyrimidin-4-amine derivatives?
Methodological Answer:
The core synthesis involves Ullmann coupling between 4-amino-5-methylfuro[2,3-d]pyrimidine and aryl iodides, followed by N4-alkylation with alkyl halides. Key steps include:
- Step 1 : Ullmann coupling under CuI/L-proline catalysis in DMSO at 90°C to form N-aryl intermediates (yields: 70–85%) .
- Step 2 : Alkylation using NaH in DMF with alkyl iodides (e.g., ethyl, propyl) at 0–25°C, achieving yields of 63–83% .
- Purification : Column chromatography (hexane/EtOAc) and recrystallization ensure >95% purity, validated by HPLC .
Q. Basic: How is structural characterization performed for these derivatives?
Methodological Answer:
Comprehensive characterization combines:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at δ 2.10–2.50 ppm, aromatic protons at δ 6.70–8.10 ppm) .
- HPLC : Retention times (e.g., 8–12 min) confirm purity (>95%) .
- Elemental Analysis : Matches calculated C, H, N values (e.g., C₁₈H₂₁N₃O₂) .
- Melting Points : Used as purity indicators (e.g., 87–194°C) .
Q. Advanced: What biological activities are associated with this compound derivatives?
Methodological Answer:
Derivatives exhibit microtubule depolymerization and tubulin assembly inhibition :
- Potent Compounds : 3, 4, and 9 show IC₅₀ values of 0.8–1.2 µM, comparable to combretastatin A-4 (CA-4, IC₅₀: 1.0 µM) .
- Resistance Mitigation : Compounds 3, 4, 6–9 circumvent P-glycoprotein (Pgp) and βIII-tubulin resistance mechanisms, unlike taxanes .
- Target Validation : Use immunofluorescence microscopy to visualize microtubule disruption in HeLa cells .
Q. Advanced: How do these derivatives overcome drug resistance in cancer models?
Methodological Answer:
Mechanisms include:
- Pgp Bypass : Derivatives 3, 4, and 6–9 retain efficacy in Pgp-overexpressing cell lines (e.g., NCI/ADR-RES) via non-Pgp substrate recognition .
- βIII-Tubulin Insensitivity : Maintain activity in βIII-tubulin-rich tumors (e.g., paclitaxel-resistant NSCLC), confirmed by qPCR and Western blot .
- Dose Optimization : Test resistance profiles using IC₅₀ shift assays (e.g., 10-fold resistance threshold) .
Q. Advanced: What strategies improve water solubility for in vivo applications?
Methodological Answer:
Modify substituents to enhance hydrophilicity:
- Polar Groups : Introduce morpholine (e.g., compound 21) or ethynyl (e.g., compound 5) moieties, increasing solubility by 3–5× .
- Ionizable Amines : Hydrochloride salts (e.g., compound 21) improve aqueous solubility (e.g., >10 mg/mL in PBS) .
- LogP Optimization : Use HPLC-measured logP to guide substituent selection (target logP <3) .
Q. Advanced: How do structural modifications influence structure-activity relationships (SAR)?
Methodological Answer:
Critical SAR insights:
- N4-Alkyl Chain Length : Ethyl/propyl groups maximize tubulin binding (e.g., compound 4 vs. 7: IC₅₀ 0.9 vs. 1.5 µM) .
- Aryl Substituents : 4-Methoxyphenyl enhances potency (IC₅₀: 0.8 µM) vs. 4-chlorophenyl (IC₅₀: 1.4 µM) .
- Rigidification : Conformationally restricted analogs (e.g., compound 18) improve selectivity (10× vs. normal cells) .
Q. Advanced: What in vivo models validate preclinical efficacy?
Methodological Answer:
- Xenograft Models : Compounds 3 and 4 reduce tumor volume by 60–70% in MDA-MB-231 breast cancer models (10 mg/kg, i.p., 21 days) .
- PK/PD Studies : Monitor plasma half-life (t₁/₂: 4–6 hr) and tumor drug levels via LC-MS/MS .
- Toxicity Screening : Assess liver/kidney function (ALT, BUN) and myelosuppression .
Q. Advanced: How to resolve contradictions in potency data across derivatives?
Methodological Answer:
Address variability via:
- Crystallography : Resolve binding modes (e.g., tubulin colchicine site vs. vinca site) .
- Enantiomeric Purity : Chiral HPLC confirms single enantiomers (e.g., compound 7) .
- Cellular Uptake Assays : Measure intracellular concentrations using radiolabeled analogs (³H or ¹⁴C) .
Q. Advanced: Are alternative synthesis routes (e.g., microwave) viable?
Methodological Answer:
Microwave-accelerated synthesis reduces reaction times:
- Dimroth Rearrangement : Achieves 70–85% yields in 30 min vs. 24 hr conventional heating .
- Solvent Optimization : Use DMF/H₂O mixtures to enhance microwave absorption and regioselectivity .
- Scale-Up : Demonstrated for gram-scale production with retained purity (>90%) .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
SWLRETYVXTUWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=COC2=N1)N |
Origin of Product |
United States |
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